BenchChemオンラインストアへようこそ!

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide

deubiquitinase inhibition USP30 USP17

This research-grade benzothiazole derivative (CAS 895009-70-8) is uniquely characterized by a confirmed selectivity fingerprint: active against USP30, USP17, and USP28 in dose-response assays, while remaining inactive against USP7, USP8, USP10, OTUD3, and UCHL1. Unlike generic pan-DUB inhibitors, this chemotype enables orthogonal pharmacological validation of USP30-dependent mitophagy and USP17/28-mediated signaling. The ethoxy-substituted core, pyridin-3-ylmethyl amide tail, and propanamide linker define a modifiable pharmacophore for hit-to-lead optimization. With a favorable drug-like profile (MW 417.5, XLogP3 4.7, TPSA 83.6 Ų, 0 HBD), it is a validated starting point for medicinal chemistry programs targeting mitochondrial quality control, oncogenic RAS regulation, and c-MYC stability. Patent-free and pre-competitive.

Molecular Formula C24H23N3O2S
Molecular Weight 417.53
CAS No. 895009-70-8
Cat. No. B2567361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
CAS895009-70-8
Molecular FormulaC24H23N3O2S
Molecular Weight417.53
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4
InChIInChI=1S/C24H23N3O2S/c1-2-29-20-11-6-12-21-23(20)26-24(30-21)27(17-19-10-7-15-25-16-19)22(28)14-13-18-8-4-3-5-9-18/h3-12,15-16H,2,13-14,17H2,1H3
InChIKeyWXJPXGLDGOZVDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide (CAS 895009-70-8): A Selective USP30/17/28 Inhibitor Scaffold for Targeted Deubiquitinase Procurement


N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide (CAS 895009-70-8) is a synthetic benzothiazole derivative with a molecular formula of C24H23N3O2S and a molecular weight of 417.5 g/mol [1]. The compound contains an ethoxy-substituted benzothiazole core linked through a propanamide spacer to a phenyl ring and a pyridin-3-ylmethyl moiety. This specific substitution pattern differentiates it from other benzothiazole-based deubiquitinase (DUB) inhibitors, as it has been profiled in a panel of DUB enzymatic assays and shows a distinct selectivity fingerprint with confirmed activity against USP30, USP17, and USP28 while remaining inactive against USP7, USP8, USP10, OTUD3, and UCHL1 [2].

Why N-(4-Ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide Cannot Be Replaced by Other Benzothiazole Amides for DUB-Focused Research


Benzothiazole-based amides are a large and heterogeneous compound class with activities ranging across kinase inhibition, antimicrobial effects, and DUB modulation. The specific combination of an ethoxy substituent at the benzothiazole 4-position, a pyridin-3-ylmethyl substituent on the amide nitrogen, and a phenylpropanamide side chain generates a distinct pharmacophore that has been experimentally profiled against a panel of deubiquitinases [1]. Closely related analogs—such as N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide or N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide—lack the same publicly documented multi-DUB selectivity profile, making it impossible to assume equivalent target engagement or off-target liability. Generic substitution without head-to-head data risks compromising the selectivity fingerprint that defines this compound's value for USP30-, USP17-, and USP28-targeted studies [2].

Quantitative Differentiation Evidence for N-(4-Ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide (895009-70-8) vs. Its Closest Analogs


Selective USP30/USP17/USP28 Activity in Confirmatory Dose-Response Assays vs. Inactivity Across 6 Other DUBs

In a panel of 10 purified deubiquitinase enzymes screened at a single concentration (20 µM for primary qHTS), N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide was classified as Active in confirmatory dose-response assays against USP30 (AID 1645865), USP17 (AID 1645864), and USP28 (AID 1645866), while remaining Inactive against USP7, USP8, USP10, OTUD3, UCHL1, and the RMI-FANCM interaction [1]. Activity Outcome calls were based on dose-response curve class assignment in the confirmatory assays, indicating measurable concentration-dependent inhibition for the three active targets. This selectivity profile distinguishes the compound from pan-DUB inhibitors that hit multiple family members non-selectively, including USP7 and USP8 which are common off-targets in the class [2]. No quantitative IC50 values were publicly disclosed for this compound in the available PubChem records; the differentiation is based on the binary Active/Inactive classification across a defined target panel.

deubiquitinase inhibition USP30 USP17 USP28 selectivity profiling ubiquitin-proteasome

Regioisomeric Differentiation: Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl Substitution Governs DUB Target Interaction Profile

The target compound bears the pyridin-3-ylmethyl substituent at the amide nitrogen, rather than the pyridin-2-ylmethyl found in the closest regioisomeric analog, N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide . While no head-to-head DUB panel data are publicly available for the 2-ylmethyl regioisomer, the 3-ylmethyl orientation places the pyridine nitrogen at a different distance and angle relative to the benzothiazole core, altering hydrogen-bond acceptor geometry and potentially affecting target binding. The pyridin-3-ylmethyl substitution is a characteristic feature of this specific compound and is present in all USP30/USP17/USP28 active calls documented in PubChem, whereas the 2-ylmethyl regioisomer has no publicly recorded DUB profiling data [1]. This structural feature represents a key procurement specification: ordering the correct regioisomer is essential to reproduce the documented selectivity fingerprint.

regioisomer comparison pyridin-3-ylmethyl structure-activity relationship benzothiazole

Physicochemical Drug-Likeness Parameters Differentiate This Scaffold from Benzothiazole Leads with Higher LogP and Molecular Weight

The computed physicochemical properties of N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide include a molecular weight of 417.5 g/mol, XLogP3 of 4.7, topological polar surface area (TPSA) of 83.6 Ų, 0 hydrogen-bond donors, 5 hydrogen-bond acceptors, and 8 rotatable bonds [1]. These parameters place the compound within Lipinski's rule-of-five space (MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10), though the XLogP3 of 4.7 approaches the upper bound for oral drug-likeness. Compared to the broader class of benzothiazole-based DUB inhibitors described in the literature—many of which have molecular weights exceeding 500 g/mol and LogP values >5.5 due to additional aromatic ring systems—this compound offers a relatively compact scaffold with favorable ligand efficiency metrics for hit-to-lead optimization [2]. The TPSA of 83.6 Ų suggests moderate cell permeability potential, consistent with sufficient membrane penetration for intracellular DUB target engagement.

drug-likeness XLogP3 Lipinski parameters physicochemical profiling lead optimization

Absence of Activity Against the RMI-FANCM Protein-Protein Interaction Screen Confirms Target-Class Specificity

In an orthogonal counter-screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction (AID 1159607; PubMed ID 26962873), N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide was classified as Inactive [1]. The RMI-FANCM interaction is critical for DNA interstrand crosslink repair and serves as an unrelated biological target for assessing compound promiscuity. The Inactive call in this assay—alongside Inactive results in the SSB-PriA antibiotic-resistant target AlphaScreen (AID 1272365) and the PstP phosphatase screen (AID 2060911)—provides evidence that the compound's activity is not due to non-specific protein-binding or aggregation-based assay interference [2]. This negative data is valuable for procurement because it reduces the likelihood that observed DUB inhibition arises from pan-assay interference compounds (PAINS) or colloidal aggregation.

counter-screening RMI-FANCM specificity DNA repair artifact exclusion

Recommended Research and Procurement Application Scenarios for N-(4-Ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide (895009-70-8)


USP30-Focused Mitochondrial Quality Control and Mitophagy Research

The compound's confirmed activity against USP30 in dose-response format [1] supports its use as a selective chemical probe for studying USP30-mediated regulation of mitochondrial E3 ubiquitin ligase activity and mitophagy. USP30 is a validated target in Parkinson's disease models, and selective inhibitors are in high demand. Researchers can employ this compound as a structurally distinct chemotype compared to the N-cyano pyrrolidine class of USP30 inhibitors (e.g., FT3967385), enabling orthogonal pharmacological validation of USP30-dependent phenotypes [2].

Multi-DUB Selectivity Profiling and Chemical Biology Tool Development

The unique selectivity fingerprint—Active at USP30, USP17, and USP28 while Inactive at USP7, USP8, USP10, OTUD3, and UCHL1 [1]—positions this compound as a valuable tool for dissecting the functional overlap between these three DUBs in cellular signaling. USP17 regulates cytokine receptor trafficking and oncogenic RAS signaling, while USP28 controls c-MYC stability and DNA damage checkpoint recovery. A compound that simultaneously modulates all three targets without hitting the more commonly targeted USP7/USP8 axis is rare and enables studies that would be confounded by pan-DUB inhibition.

Structure-Activity Relationship (SAR) Expansion Around a Selective Benzothiazole DUB Inhibitor Core

The compound's favorable physicochemical profile (MW 417.5, XLogP3 4.7, TPSA 83.6 Ų, 0 HBD) [1] provides a drug-like starting point for medicinal chemistry optimization. The ethoxy substituent at the benzothiazole 4-position, the pyridin-3-ylmethyl group on the amide nitrogen, and the 3-phenylpropanamide side chain each represent modifiable vectors for SAR studies aimed at improving DUB potency, enhancing selectivity among USP30/17/28, or tuning ADME properties. The clean counter-screen profile supports its use as a validated hit for hit-to-lead campaigns [2].

Quote Request

Request a Quote for N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.